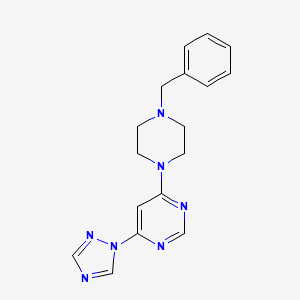![molecular formula C17H18FN5 B12247769 1-(4-Fluorophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B12247769.png)
1-(4-Fluorophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorophenyl group, a pyrazolo[1,5-a]pyrazine moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrazine core. This can be achieved through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts . The piperazine ring is then introduced through nucleophilic substitution reactions, often using reagents like 2-bromoethyldiphenylsulfonium triflate .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate reaction times and improve efficiency . The final product is typically purified through methods like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: 2-bromoethyldiphenylsulfonium triflate, sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Fluorophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl and piperazine moieties but lacks the pyrazolo[1,5-a]pyrazine core.
Pyrazolo[1,5-a]pyrimidines: Similar heterocyclic structure but with different substituents and properties.
Uniqueness
1-(4-Fluorophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is unique due to the combination of its fluorophenyl group, pyrazolo[1,5-a]pyrazine core, and piperazine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C17H18FN5 |
|---|---|
Molecular Weight |
311.36 g/mol |
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C17H18FN5/c1-13-12-16-17(19-6-7-23(16)20-13)22-10-8-21(9-11-22)15-4-2-14(18)3-5-15/h2-7,12H,8-11H2,1H3 |
InChI Key |
LAXILANEOPBKDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(methoxymethyl)piperidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide; oxalic acid](/img/structure/B12247687.png)
![2-(4-cyclobutylpiperazin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12247690.png)
![5-fluoro-N-[(quinolin-4-yl)methyl]pyridin-2-amine](/img/structure/B12247693.png)
![4-methoxy-2-[5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12247705.png)
![4-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-N,N-dimethylaniline](/img/structure/B12247712.png)

![2-[1-(4,5,6,7-Tetrahydro-2,1-benzoxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12247722.png)
![N-[(4-fluorophenyl)methyl]-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxamide](/img/structure/B12247749.png)
![N-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-5-fluoro-N,6-dimethylpyrimidin-4-amine](/img/structure/B12247755.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one](/img/structure/B12247757.png)
![6-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-4-ethyl-3-methylpyridazine](/img/structure/B12247760.png)
![6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine](/img/structure/B12247763.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one](/img/structure/B12247765.png)
![9-ethyl-N-[2-(2-methoxyphenyl)ethyl]-9H-purin-6-amine](/img/structure/B12247777.png)
